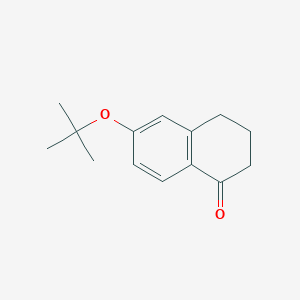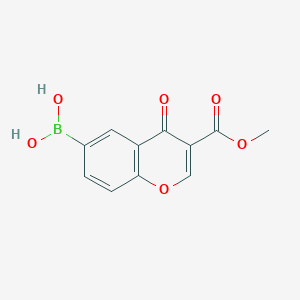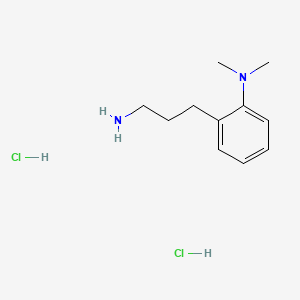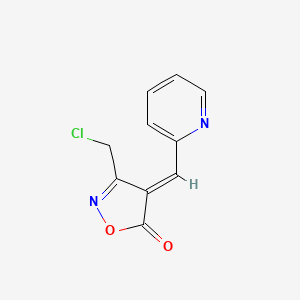![molecular formula C8H9BN2O2 B11756960 (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, where a halogenated pyrrolo[2,3-b]pyridine derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways. The pyrrolo[2,3-b]pyridine core can also interact with specific protein targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms and the presence of additional rings.
Pyrrolo[2,3-d]pyrimidines: These compounds have a similar core but include an additional nitrogen atom in the ring, which can affect their reactivity and biological activity.
Uniqueness
(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a potential therapeutic agent .
Propiedades
Fórmula molecular |
C8H9BN2O2 |
|---|---|
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
(7-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-4-2-3-6-7(9(12)13)5-10-8(6)11/h2-5,12-13H,1H3 |
Clave InChI |
YNOOVIMMKKECAQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C2C1=CC=CN2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756882.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)

![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)




![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
